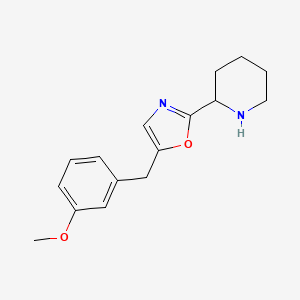
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the triazole moiety and the m-tolyl group. Common reagents and catalysts used in these reactions include:
Thiophene synthesis: Starting with a suitable thiophene precursor, such as 2,5-dimethylthiophene, and introducing functional groups through electrophilic substitution reactions.
Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry) to form the 1,2,4-triazole ring.
Amidation: Coupling the triazole-thiophene intermediate with an acetamido group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring may be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Like sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique chemical properties in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-((3-(p-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A similar compound with a p-tolyl group instead of an m-tolyl group.
Methyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A methyl ester analog.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of the triazole ring, thiophene core, and m-tolyl group can influence its reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C20H22N4O3S2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-2-[[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N4O3S2/c1-5-27-19(26)16-12(3)13(4)29-18(16)21-15(25)10-28-20-22-17(23-24-20)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,21,25)(H,22,23,24) |
Clé InChI |
UPFUQINPNFRDGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
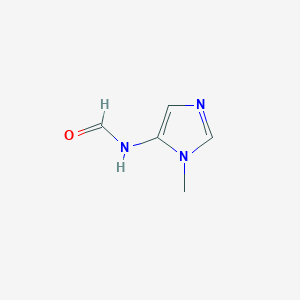
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
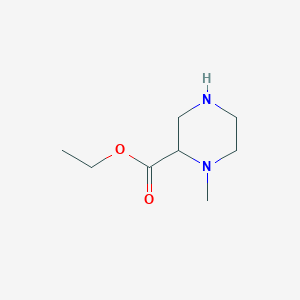

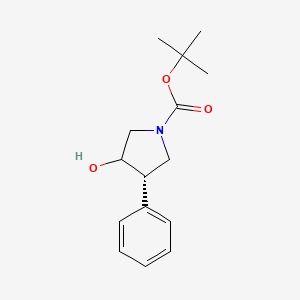
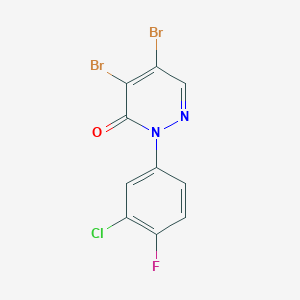
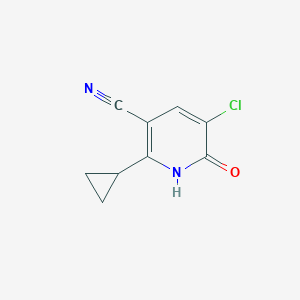

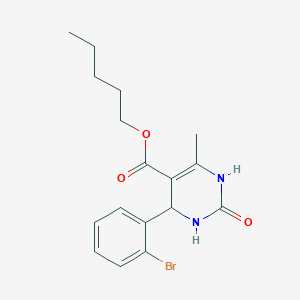

![Benzyl 4-(benzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11775127.png)
